tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a bicyclic structure. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. The compound’s unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves multiple steps. One common method starts with tert-butyloxycarbonyl pyroglutamic acid methyl ester as the starting material. The synthesis proceeds through a series of reactions, including cyclization and esterification, to yield the final product . Industrial production methods often involve optimizing reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: Acidic or basic hydrolysis can break down the ester group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. In the context of PARP-1-associated diseases, the compound inhibits the activity of the PARP-1 enzyme, which plays a role in DNA repair. By inhibiting this enzyme, the compound can enhance the efficacy of certain cancer treatments by preventing cancer cells from repairing their DNA .
Comparison with Similar Compounds
tert-Butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:
- tert-Butyl 8-(2-methoxy-2-oxo-ethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl (1R,3r,5S)-2-oxo-8-azaspiro[azetidine-3,3′-bicyclo[3.2.1]octane]-8′-carboxylate
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. The unique structure of this compound makes it particularly useful in the synthesis of pharmaceutical compounds targeting PARP-1-associated diseases.
Properties
IUPAC Name |
tert-butyl 3-(2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-4-5-12(15)9-10(8-11)6-7-16/h7,10-12H,4-6,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOOIKREFMDSNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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